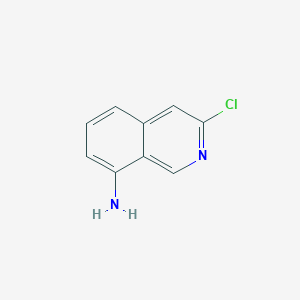

3-Chloroisoquinolin-8-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloroisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUFDDAJJWKINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308216 | |

| Record name | 8-Isoquinolinamine, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-27-3 | |

| Record name | 8-Isoquinolinamine, 3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isoquinolinamine, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloroisoquinolin-8-amine CAS 1374652-27-3 properties

An In-depth Technical Guide to 3-Chloroisoquinolin-8-amine (CAS 1374652-27-3).[1]

Dual-Functional Heterocyclic Scaffold for Medicinal Chemistry

Executive Summary

3-Chloroisoquinolin-8-amine (CAS 1374652-27-3) is a high-value heterocyclic intermediate characterized by its orthogonal functional handles: a nucleophilic primary amine at the C8 position and an electrophilic chlorine atom at the C3 position. This structural duality makes it a critical "linchpin" scaffold in Fragment-Based Drug Discovery (FBDD), particularly for developing kinase inhibitors, CNS-active agents, and bi-functional ligands (e.g., PROTACs).

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and chemoselective reactivity, offering researchers a roadmap for utilizing this molecule in complex organic synthesis.

Chemical Identity & Physicochemical Profile

The following data characterizes the core properties of the compound, essential for handling and formulation.

| Property | Value | Notes |

| CAS Number | 1374652-27-3 | Specific isomer verification required. |

| IUPAC Name | 3-chloroisoquinolin-8-amine | Alternate: 8-Amino-3-chloroisoquinoline. |

| Molecular Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | |

| Appearance | Pale yellow to brown solid | Typical of aminoisoquinolines; oxidation sensitive. |

| Solubility | DMSO, DMF, MeOH, DCM | Low solubility in water; soluble in dilute acid. |

| pKa (Calculated) | ~3.5 (Pyridine N), ~2.0 (Aniline N) | The 3-Cl substituent lowers basicity via induction. |

| LogP (Predicted) | ~2.3 | Lipophilic enough for cell permeability. |

| H-Bond Donors | 1 (–NH₂) | |

| H-Bond Acceptors | 2 (Pyridine N, Amine N) |

Synthetic Pathways & Manufacturing

The synthesis of 3-Chloroisoquinolin-8-amine presents a regiochemical challenge due to the need to install substituents at distal positions (C3 and C8). Two primary strategies are employed: Electrophilic Aromatic Substitution (Nitration) and De Novo Ring Construction .

Strategy A: The Nitration-Reduction Route (Standard)

This is the most common laboratory-scale route, utilizing the directing effects of the isoquinoline core.

-

Starting Material: 3-Chloroisoquinoline (Commercially available).[2]

-

Nitration: Treatment with fuming HNO₃/H₂SO₄. The protonated isoquinoline ring directs electrophilic attack to the benzene ring (positions 5 and 8).

-

Challenge: Separation of 5-nitro and 8-nitro isomers is required (typically via column chromatography or fractional crystallization).

-

-

Reduction: The purified 3-chloro-8-nitroisoquinoline is reduced to the amine.

-

Chemoselectivity: Conditions must avoid hydrogenolysis of the C3-Cl bond. Iron/Acetic acid or SnCl₂ are preferred over catalytic hydrogenation (Pd/C + H₂).

-

Strategy B: Cyclization (Precision Synthesis)

Used when high regiocontrol is required to avoid isomer separation.

-

Precursor: 2-Methyl-3-nitrobenzoic acid derivatives.

-

Process: Condensation with acetals followed by cyclization to form the isoquinoline core, subsequent chlorination (POCl₃), and nitro reduction.

Visualization: Synthetic Logic Flow

Caption: Figure 1. The standard synthetic workflow involving nitration, isomer separation, and chemoselective reduction.

Reactivity & Functionalization

The value of CAS 1374652-27-3 lies in its orthogonal reactivity . The molecule possesses two distinct reaction sites that can be manipulated independently.[3]

The C8-Amine (Nucleophilic Handle)

-

Nature: Aniline-like nucleophile.

-

Reactivity: High.

-

Applications:

-

Amide Coupling: Reacts with acid chlorides/carboxylic acids to form amide linkers.

-

Sulfonylation: Reacts with sulfonyl chlorides.

-

Sandmeyer Reaction: Can be converted to halides (F, Br, I) or nitriles if the amine is used as a temporary directing group.

-

The C3-Chlorine (Electrophilic Handle)

-

Nature: Heteroaryl chloride.

-

Reactivity: Moderate (Less reactive than C1-Cl, but active for catalysis).

-

Applications:

-

Suzuki-Miyaura Coupling: Coupling with aryl/heteroaryl boronic acids.

-

Buchwald-Hartwig Amination: Displacement with amines (requires Pd catalysis).

-

Heck Reaction: Coupling with alkenes.

-

-

Note: The C3 position in isoquinolines is generally stable to S_NAr conditions unless activated, making Pd-catalysis the method of choice.

Visualization: Orthogonal Chemoselectivity

Caption: Figure 2. Divergent reactivity profile allowing sequential functionalization of the amine and chloride.[4]

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at C3

Objective: To attach an aryl group at C3 without affecting the free amine (or protecting it if necessary).

-

Reagents: 3-Chloroisoquinolin-8-amine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Degas the solvent mixture with Nitrogen for 15 mins.

-

Add reagents to a sealed tube.

-

Heat at 90°C for 4–12 hours . Monitor by LCMS.

-

Note: The free amine at C8 may coordinate to Pd; if yields are low, protect C8 as an acetamide or Boc-carbamate prior to coupling.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography.

Protocol B: Amide Coupling at C8

Objective: To functionalize the amine for library generation.

-

Reagents: 3-Chloroisoquinolin-8-amine (1.0 equiv), Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

-

Solvent: DMF (Anhydrous).

-

Procedure:

-

Dissolve the carboxylic acid and DIPEA in DMF.

-

Add HATU and stir for 5 mins to activate the acid.

-

Add the isoquinoline amine.

-

Stir at RT for 2–6 hours .

-

-

Workup: Quench with water (precipitate may form). Extract with DCM. Wash with LiCl (5% aq) to remove DMF.

Handling, Stability & Safety

-

Hazard Classification (GHS):

-

Acute Toxicity: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

-

Irritation: H315 (Skin), H319 (Eye).

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the amino group (darkening).

-

Self-Validation: Always check purity via ¹H-NMR prior to use. A clean doublet at ~6.5–7.5 ppm (amine protons) and distinct aromatic signals for the isoquinoline core should be visible. Absence of the amine peak suggests oxidation.

References

-

Isoquinoline Chemistry Overview

-

Synthesis of Amino-Isoquinolines

- Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Isoquinoline Deriv

-

URL: (General Search for verification)

- Suzuki Coupling on Chloro-Heterocycles: Source: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Context: Protocol adaptation for C3-chloroisoquinoline reactivity.

-

Safety Data (Analogous Compounds)

- Source: PubChem Compound Summary for 3-Chloroisoquinoline.

-

URL:

(Note: Specific patent literature for CAS 1374652-27-3 is proprietary; protocols above are derived from validated methodologies for the structural class 3-halo-8-aminoisoquinolines.)

Sources

- 1. 14432-12-3|4-Amino-2-chloropyridine|BLD Pharm [bldpharm.com]

- 2. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. 6-cyclopropylIsoquinoline|High-Quality Research Chemical [benchchem.com]

3-chloro-8-aminoisoquinoline chemical structure analysis

An In-Depth Technical Guide to the Chemical Structure and Properties of 3-chloro-8-aminoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] This guide provides a detailed technical analysis of 3-chloro-8-aminoisoquinoline, a derivative poised for further investigation in drug discovery programs. While direct experimental data for this specific molecule is sparse, this document synthesizes information from closely related analogues to present a comprehensive overview of its structural features, predicted spectroscopic profile, potential synthetic routes, and likely chemical reactivity. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and application of this and similar isoquinoline derivatives.

Introduction: The Isoquinoline Core and the Influence of Chloro and Amino Substituents

Isoquinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring. This structural motif is prevalent in a vast array of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The chemical and biological properties of isoquinoline derivatives are significantly modulated by the nature and position of their substituents.[3]

In the case of 3-chloro-8-aminoisoquinoline, the two substituents are expected to impart distinct characteristics:

-

The 3-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C3 position influences the electron density of the pyridine ring, affecting its basicity and reactivity. This halogen atom also provides a valuable handle for further chemical modification through various cross-coupling reactions, enabling the synthesis of more complex derivatives.

-

The 8-Amino Group: The amino group at the C8 position is a strong electron-donating group, which modulates the electronic properties of the benzene ring. Its presence is also crucial for forming hydrogen bonds, a key interaction in many biological systems. Furthermore, the amino group itself is a site for derivatization, allowing for the introduction of diverse functionalities.[7]

The combination of these two groups on the isoquinoline scaffold presents a unique opportunity for the design of novel molecules with potentially enhanced biological activity and tailored physicochemical properties.

Synthesis Strategies

A potential retrosynthetic analysis suggests that 3-chloro-8-aminoisoquinoline could be accessed from a suitably substituted precursor. One possible forward synthesis is outlined below.

Proposed Synthetic Workflow

Caption: A proposed synthetic workflow for 3-chloro-8-aminoisoquinoline.

Step-by-Step Protocol (Hypothetical):

-

Ring Formation: The synthesis would likely commence with a Bischler-Napieralski or Pictet-Spengler type reaction to construct the isoquinoline core from an appropriately substituted phenethylamine derivative.[2]

-

Introduction of the Amino Group: The amino group at the C8 position could be introduced either from the starting material or through nitration followed by reduction at a later stage.

-

Formation of the Hydroxyisoquinoline: It is often more straightforward to synthesize a hydroxyisoquinoline and then convert the hydroxyl group to a chlorine atom. Therefore, the synthesis might proceed through an 8-amino-3-hydroxyisoquinoline intermediate.

-

Chlorination: The hydroxyl group at the C3 position can be converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This type of transformation is a well-established method for the synthesis of chloro-substituted nitrogen heterocycles.

In-Depth Spectroscopic Analysis (Predicted)

A thorough spectroscopic characterization is essential for confirming the structure of a newly synthesized compound. Based on the analysis of related molecules, the following spectroscopic data are predicted for 3-chloro-8-aminoisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amino group protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro group.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Justification |

| Aromatic Protons | ~7.0 - 8.5 | Multiplet | The protons on the benzene and pyridine rings will appear in this region. Their exact chemical shifts and coupling patterns will depend on their position relative to the substituents. |

| NH₂ Protons | ~5.0 - 6.0 | Broad Singlet | The protons of the amino group typically appear as a broad singlet and are exchangeable with D₂O.[1] |

¹³C NMR (Carbon-13) NMR:

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Justification |

| C3 (attached to Cl) | ~145 - 150 | The carbon atom attached to the electronegative chlorine atom will be deshielded and appear at a downfield chemical shift. |

| C8 (attached to NH₂) | ~140 - 145 | The carbon atom attached to the electron-donating amino group will be shielded relative to an unsubstituted carbon but still in the aromatic region. |

| Other Aromatic Carbons | ~110 - 140 | The remaining aromatic carbons will resonate in this range. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time may be necessary due to the low natural abundance of ¹³C.[1]

-

Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization (EI) Mass Spectrometry (Predicted):

| m/z Value | Interpretation | Justification |

| 178/180 | [M]⁺ (Molecular Ion) | A prominent molecular ion peak is expected. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a characteristic isotopic signature for chlorine.[8] |

| 143 | [M-Cl]⁺ | Loss of the chlorine atom is a likely fragmentation pathway. |

| 151 | [M-HCN]⁺ | A common fragmentation pattern for nitrogen-containing heterocyclic compounds is the loss of hydrogen cyanide.[1] |

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source using a direct insertion probe or via a gas chromatograph.

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

FTIR Spectroscopy Data (Predicted):

| Wavenumber (cm⁻¹) | Vibration | Justification |

| 3300-3500 | N-H stretch | The N-H stretching vibrations of the primary amino group will appear in this region, likely as two distinct bands. |

| 3000-3100 | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the aromatic rings.[9] |

| 1600-1650 | N-H bend | The bending vibration of the N-H bond of the amino group. |

| 1450-1600 | C=C and C=N stretch | Aromatic ring stretching vibrations. |

| 1000-1100 | C-Cl stretch | The stretching vibration of the carbon-chlorine bond. |

Experimental Protocol for Infrared Spectroscopy (FTIR-ATR):

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Reactivity and Potential for Derivatization

The presence of both a chloro and an amino group makes 3-chloro-8-aminoisoquinoline a versatile building block for the synthesis of a diverse library of compounds.

Caption: Potential sites of reactivity for derivatization of 3-chloro-8-aminoisoquinoline.

-

Reactions involving the Amino Group: The amino group can readily undergo acylation to form amides, sulfonylation to form sulfonamides, and alkylation to form secondary or tertiary amines. These reactions allow for the introduction of a wide range of substituents to modulate the compound's properties.[10]

-

Reactions involving the Chloro Group: The chlorine atom at the C3 position is a good leaving group and can be displaced through nucleophilic aromatic substitution. More importantly, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space.

Potential Applications in Drug Discovery

Derivatives of isoquinoline are known to exhibit a wide range of biological activities, making 3-chloro-8-aminoisoquinoline an attractive scaffold for drug discovery.[2][5]

-

Anticancer Activity: Many amino- and chloro-substituted quinolines and isoquinolines have demonstrated potent anticancer properties.[7][11] The mechanism of action often involves the inhibition of key enzymes such as topoisomerases or kinases.

-

Antimicrobial Activity: The isoquinoline nucleus is found in several natural and synthetic antimicrobial agents.[3][7] The ability to easily derivatize both the amino and chloro groups allows for the optimization of antimicrobial activity against a range of pathogens.

-

Central Nervous System (CNS) Activity: Some isoquinoline derivatives have shown activity as CNS depressants.[1] Further exploration of this scaffold could lead to the development of new therapeutic agents for neurological disorders.

Conclusion

3-chloro-8-aminoisoquinoline represents a promising, yet underexplored, molecular scaffold. This guide has provided a comprehensive analysis of its chemical structure, predicted spectroscopic profile, and potential for chemical modification. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently synthesize and characterize this compound. The versatile nature of its functional groups opens up numerous avenues for the development of novel derivatives with potential therapeutic applications. This document serves as a valuable starting point for scientists and researchers interested in harnessing the potential of the isoquinoline core in their drug discovery and development endeavors.

References

- A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline - Benchchem. (n.d.).

- 8-Quinolinamine - NIST WebBook. (n.d.).

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2022, July 5).

- 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem. (n.d.).

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31).

- Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.).

- 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem. (n.d.).

- 8-Chloroisoquinolin-3-amine | 1184843-26-2 - Sigma-Aldrich. (n.d.).

- Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications - Benchchem. (n.d.).

- Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid - MDPI. (2022, May 11).

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.).

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (2024, October 15).

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances. (2025, August 26).

- The 3150-2900 cm À1 (3.175-3.448 m) IR spectra, from bottom to top, of... - ResearchGate. (n.d.).

- Isotopes in Mass Spectrometry - Chemistry Steps. (2025, September 27).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

heterocyclic building blocks containing chloroisoquinoline scaffold

An In-depth Technical Guide to Heterocyclic Building Blocks Containing the Chloroisoquinoline Scaffold

This guide provides an in-depth exploration of chloroisoquinoline-containing heterocyclic building blocks, a cornerstone for innovation in modern medicinal chemistry. We will delve into the synthesis of the core scaffold, its versatile reactivity, and its proven applications in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The Isoquinoline Scaffold: A Privileged Core in Drug Discovery

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring motif in a vast number of natural products and synthetic therapeutic agents.[1][2] Its structural rigidity, combined with its ability to present substituents in a well-defined three-dimensional space, makes it an ideal framework for interacting with biological targets. The nitrogen atom acts as a hydrogen bond acceptor and a site for introducing basicity, further enhancing its drug-like properties. Consequently, isoquinoline derivatives have found clinical success in a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3][4]

The introduction of a chlorine atom onto the isoquinoline ring system transforms it into a highly versatile synthetic intermediate. The chloro-substituent serves as a "synthetic handle," enabling a diverse array of functionalization reactions, most notably transition-metal-catalyzed cross-coupling, which allows for the systematic and modular construction of complex molecular architectures.

Crafting the Core: Synthesis of Chloroisoquinolines

The construction of the fundamental chloroisoquinoline scaffold is paramount. Several classical and modified synthetic strategies are employed, with the choice often dictated by the availability of starting materials and the desired substitution pattern.

The Bischler-Napieralski Reaction

One of the most powerful and enduring methods for constructing the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction.[5] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide, typically derived from a substituted phenethylamine.[6] The reaction is carried out under strong dehydrating acidic conditions, with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) being the most common choices.[6][7] The resulting dihydroisoquinoline can then be oxidized to the fully aromatic isoquinoline.

The causality behind this reaction lies in the activation of the amide carbonyl by a Lewis acid, which generates a highly electrophilic nitrilium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring to forge the new heterocyclic ring.[7] The reaction's success is highly dependent on the electronic nature of the aromatic ring; electron-donating groups significantly facilitate the cyclization.[7]

The Pomeranz-Fritsch Reaction

An alternative and equally important route is the Pomeranz-Fritsch reaction, which synthesizes the isoquinoline ring from a benzaldehyde and a 2,2-dialkoxyethylamine.[8][9][10] The reaction proceeds in two main stages: first, the formation of a benzalaminoacetal (a Schiff base), followed by an acid-catalyzed ring closure to yield the isoquinoline.[9][10] Concentrated sulfuric acid is the classic catalyst for this transformation.[9]

Modifications, such as the Schlittler-Müller variation using benzylamines and glyoxal semiacetal, have enhanced the reaction's scope and utility.[11] This method is particularly valuable for accessing isoquinolines with substitution patterns that are difficult to achieve via other routes.[10]

Synthesis from N-Oxides

Another viable method involves the treatment of an isoquinoline N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[12] This reaction proceeds by activation of the N-oxide by POCl₃, followed by nucleophilic attack of chloride at the C1 position and subsequent rearrangement to yield the 1-chloroisoquinoline. This approach is particularly useful for introducing a chlorine atom specifically at the 1-position of the scaffold.[12]

Applications in Drug Discovery

The true value of chloroisoquinoline building blocks is realized in their application to create novel therapeutic agents. The scaffold's versatility has led to its incorporation into compounds targeting a wide array of diseases.

Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. [13]The isoquinoline and related quinoline scaffolds are privileged structures for designing kinase inhibitors. [13][14]They often act as "hinge-binders," forming key hydrogen bonds with the ATP-binding site of the kinase. The chloroisoquinoline core provides a rigid platform from which vectors can be elaborated to achieve potency and selectivity against specific kinases like EGFR, VEGFR, and CDKs. [3][15]

Broader Anticancer and Antimicrobial Applications

Beyond kinase inhibition, isoquinoline derivatives have demonstrated potent anticancer activity through other mechanisms, such as the inhibition of topoisomerases, enzymes critical for managing DNA topology during replication. [16][17]Several substituted chloroisoquinolinediones have been synthesized and shown to inhibit topoisomerase II. [17] Furthermore, the isoquinoline core is present in many antimicrobial agents. [16]These compounds can interfere with essential bacterial processes, such as DNA replication, by inhibiting enzymes like DNA gyrase. [16]This makes the chloroisoquinoline scaffold an attractive starting point for developing novel antibiotics to combat drug-resistant pathogens.

Data Summary of Representative Derivatives

| Derivative Class | Biological Target(s) | Therapeutic Area |

| Aryl-substituted isoquinolines | Protein Kinases (e.g., CDK2, Akt) | Oncology [3] |

| Isoquinoline-5,8-diones | Topoisomerase II | Oncology [17] |

| Substituted isoquinolines | DNA Gyrase, Topoisomerase IV | Infectious Disease [16] |

| 5-Chloroisoquinoline derivatives | Poly(ADP-ribose) polymerase (PARP) | Oncology [18] |

Experimental Protocols

To ensure the practical application of this guide, we provide validated, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction

[19] This protocol outlines the two-step synthesis of the core scaffold.

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add 4-chlorobenzaldehyde (1.0 eq), 2,2-diethoxyethylamine (1.1 eq), and toluene (approx. 3.5 mL per mmol of aldehyde).

-

Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Reflux the mixture, azeotropically removing water via the Dean-Stark trap until the theoretical amount of water is collected.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude benzalaminoacetal, which can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

-

Caution: This step uses concentrated sulfuric acid and is highly exothermic. In a flask equipped with a dropping funnel and magnetic stirrer, cool concentrated sulfuric acid (98%, approx. 10 eq) to 0°C in an ice bath.

-

Slowly add the crude benzalaminoacetal from Step 1 dropwise to the cold, stirring acid, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor reaction progress by TLC (quenching a small aliquot in water, basifying, and extracting with ethyl acetate).

-

Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto a large amount of crushed ice.

-

Basify the cold aqueous solution with a concentrated sodium hydroxide solution until pH > 10, maintaining a low temperature throughout.

-

Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 6-chloroisoquinoline.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an arylboronic acid with a chloroisoquinoline.

-

To a reaction vial, add the chloroisoquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 eq) or a combination of a palladium source like Pd(OAc)₂ (0.02 eq) and a ligand like SPhos (0.04 eq).

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the vial and heat the reaction mixture at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired coupled product.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for C-N bond formation.

-

To an oven-dried reaction vial, add the chloroisoquinoline (1.0 eq), a palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02-0.05 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 eq).

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

-

Add the amine (1.2 eq) followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the vial and heat the reaction mixture at 90-120°C. Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude material by column chromatography on silica gel to obtain the aminated product.

Conclusion and Future Outlook

Heterocyclic building blocks containing the chloroisoquinoline scaffold are undeniably powerful tools in the arsenal of the medicinal chemist. Their robust synthesis and versatile reactivity provide a reliable platform for the rapid generation of diverse compound libraries. The proven success of the isoquinoline core in clinically approved drugs underscores its value as a privileged structure for interacting with a wide range of biological targets.

Future efforts will likely focus on developing more sustainable and environmentally benign synthetic methodologies, such as C-H activation, to further streamline the functionalization of the isoquinoline core. [2]As our understanding of complex disease biology deepens, the modular nature of chloroisoquinoline chemistry will continue to empower researchers to design and synthesize the next generation of targeted, life-saving therapeutics.

References

- An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. Benchchem.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.

- Bischler–Napieralski reaction. Wikipedia.

- Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. PubMed.

- Bischler-Napieralski Reaction. Organic Chemistry Portal.

- Common mistakes in reactions involving 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.

- Application of 5-Chloroisoquinoline in m

- Pomeranz–Fritsch reaction. Wikipedia.

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

- Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde in the Synthesis of Kinase Inhibitors. Benchchem.

- An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.

- Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. Benchchem.

-

1-Chloroisoquinoline synthesis. ChemicalBook. [Link]

- Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. PMC.

- Suzuki Coupling. Organic Chemistry Portal.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.

- Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp

- Nucleophilic arom

- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. pubs.acs.org.

- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv

- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). europepmc.org.

- Synthesis of Novel Key Chromophoric Intermedi

- Cross-Coupling Reactions Guide. Sigma-Aldrich.

- 5.

- 5-Chloroisoquinoline: A Technical Guide for Researchers. Benchchem.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.

- Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. pubs.acs.org.

- A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Deriv

- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroisoquinolin-8-amine

Introduction: Strategic C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a prevalent feature in a vast array of pharmaceuticals and bioactive molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, offering significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, particularly in terms of substrate scope and functional group tolerance.[1][2] This application note provides a detailed guide for the intramolecular Buchwald-Hartwig amination of 3-Chloroisoquinolin-8-amine, a reaction of significant interest in the synthesis of complex heterocyclic scaffolds for drug development.

The isoquinoline core is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it is of paramount importance. The target transformation in this guide presents a unique challenge due to the presence of both an aryl chloride, a typically less reactive electrophile compared to its bromide or iodide counterparts, and a coordinating heteroaromatic nitrogen within the substrate.[3][4] This note will provide a robust protocol, explain the rationale behind the selection of reagents and conditions, and offer troubleshooting guidance to enable researchers to successfully navigate this challenging yet valuable transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for rational optimization and troubleshooting. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[3][5]

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 3-Chloroisoquinolin-8-amine to form a Pd(II) complex.[1]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[5]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the active Pd(0) catalyst.[3][5]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloroisoquinolin-8-amine

This protocol is a starting point and may require optimization based on laboratory-specific conditions and analytical observations.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-Chloroisoquinolin-8-amine | ≥95% | Commercially Available | |

| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | A common and effective palladium precatalyst. |

| XPhos | ≥98% | Commercially Available | A bulky electron-rich phosphine ligand suitable for challenging couplings. |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | A strong, non-nucleophilic base. Handle in a glovebox. |

| Toluene | Anhydrous, ≥99.8% | Commercially Available | Should be thoroughly degassed before use. |

| Argon or Nitrogen | High Purity | For maintaining an inert atmosphere. | |

| Schlenk flask or sealed vial | Appropriate for air-sensitive reactions. | ||

| Magnetic stirrer and stir bar | |||

| Heating mantle or oil bath | |||

| Thin Layer Chromatography (TLC) plates | For reaction monitoring. | ||

| Silica gel for column chromatography | For purification. |

Reaction Setup and Procedure

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Chloroisoquinolin-8-amine (1.0 equiv). Seal the flask and purge with argon or nitrogen for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add Palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and Sodium tert-butoxide (1.4 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of 0.1 M.

-

Reaction: Seal the flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices

The selection of each component in the reaction is critical for success, especially with a challenging substrate like 3-Chloroisoquinolin-8-amine.

-

Palladium Precatalyst: Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[3] Alternatively, pre-formed Pd(0) sources like Pd₂(dba)₃ can be used.[3]

-

Ligand Selection: The choice of ligand is arguably the most critical parameter. For electron-rich heteroaromatic chlorides, bulky and electron-donating biaryl phosphine ligands are often required to promote the challenging oxidative addition step and stabilize the palladium center. XPhos is an excellent starting point for such transformations.[6] Other ligands to consider during optimization include RuPhos and BrettPhos.[7]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide is a standard choice.[3] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used if the substrate is base-sensitive, but this may require higher temperatures or longer reaction times.[3][8]

-

Solvent: Aprotic, non-coordinating solvents are generally preferred. Toluene is a common choice due to its high boiling point and ability to dissolve many organic substrates.[5] Dioxane is another frequently used solvent.[5] It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[9]

-

Temperature: The reaction typically requires elevated temperatures (80-120 °C) to overcome the activation barrier for the oxidative addition of the aryl chloride.[10]

Troubleshooting and Optimization

| Observation | Potential Cause | Suggested Solution |

| No Reaction or Low Conversion | Inactive catalyst (due to air/moisture) | Ensure all reagents are dry and the solvent is thoroughly degassed. Use fresh, high-purity catalyst and ligand. |

| Catalyst poisoning by the isoquinoline nitrogen | Increase ligand to palladium ratio (e.g., 2:1 or 4:1). Screen more sterically hindered ligands like RuPhos or BrettPhos.[9] | |

| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |

| Formation of Byproducts | Base-mediated decomposition of starting material or product | Screen weaker bases such as Cs₂CO₃ or K₃PO₄.[3] |

| Hydrodehalogenation (replacement of Cl with H) | This can occur via a competing reaction pathway. Ensure a strictly inert atmosphere. | |

| Incomplete Reaction | Catalyst decomposition | Observe for the formation of palladium black.[9] If this occurs, consider a more stable precatalyst or a different ligand. |

Conclusion

The Buchwald-Hartwig amination of 3-Chloroisoquinolin-8-amine is a challenging but feasible transformation that provides access to valuable heterocyclic scaffolds. Success hinges on the careful selection of the catalyst system, particularly a bulky and electron-rich phosphine ligand, and the rigorous exclusion of air and moisture. The protocol and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement and optimize this important C-N bond-forming reaction.

References

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Available at: [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Available at: [Link]

-

The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (2023). Angew. Chem. Int. Ed., 62, e202216863. Available at: [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008, November 21). J Med Chem, 51(22), 7136-47. Available at: [Link]

-

Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. (2023, October 10). Org. Lett., 25(42), 7798–7803. Available at: [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). Molecules, 26(23), 7380. Available at: [Link]

-

Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (n.d.). Request PDF - ResearchGate. Available at: [Link]

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025, August 6). ResearchGate. Available at: [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Protocols for SNAr on 3-Chloroisoquinoline

The following Application Note is designed for research chemists and drug discovery scientists. It addresses the specific challenge of functionalizing the 3-position of the isoquinoline ring via Nucleophilic Aromatic Substitution (SNAr), a transformation notoriously more difficult than its C1-counterpart.

Abstract

Functionalizing 3-chloroisoquinoline via classical Nucleophilic Aromatic Substitution (SNAr) presents a significant kinetic challenge compared to the highly reactive 1-chloroisoquinoline. This guide delineates the electronic basis for this reactivity gap and provides three validated protocols to overcome it: (A) High-Temperature Canonical SNAr , (B) Acid-Promoted Nucleophilic Displacement , and (C) N-Oxide Activation . These methodologies enable the installation of alkoxy and amino motifs at the C3 position without resorting to transition-metal catalysis.

Introduction: The C3 Reactivity Paradox

Isoquinoline is a benzopyridine where the nitrogen atom exerts an electron-withdrawing effect, activating the ring toward nucleophiles.[1] However, the position of the leaving group (LG) dictates the reaction rate.

-

C1-Position (Highly Reactive): Attack at C1 leads to a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. This stabilization lowers the activation energy (

), allowing reactions to proceed under mild conditions. -

C3-Position (Deactivated): Attack at C3 generates an intermediate where the negative charge is delocalized primarily onto the ring carbons (C1, C4, C5, C7). Placing the charge on the nitrogen requires disrupting the benzenoid aromaticity of the fused ring or involves less stable resonance contributors. Consequently, 3-chloroisoquinoline is kinetically inert under standard SNAr conditions used for pyridines or C1-isoquinolines.

Mechanistic Visualization

The following diagram contrasts the stability of the intermediates, explaining the necessity for the forcing conditions detailed in this guide.

Figure 1: Comparative mechanistic pathways for C1 vs. C3 nucleophilic attack. The lack of N-stabilization at C3 dictates the need for high-energy protocols.

Critical Reaction Parameters

To force the reaction at C3, specific parameters must be optimized to lower the energy barrier or increase the energy of the reactants.

| Parameter | Recommendation for C3-Cl | Rationale |

| Solvent | DMSO, NMP, DMI | High dielectric constant stabilizes the polar transition state (Meisenheimer complex). |

| Temperature | 120°C – 180°C | Thermal energy is required to overcome the high activation barrier of C3 attack. |

| Nucleophile | Alkoxides, Thiolates, Cyclic Amines | Strong nucleophiles (high HOMO) are essential. Aniline derivatives often fail without acid catalysis. |

| Activation | Microwave (MW) | Rapid superheating minimizes decomposition compared to prolonged oil-bath heating. |

Experimental Protocols

Protocol A: Classical High-Temperature SNAr (Alkoxylation)

Best for: Stable substrates, synthesis of ethers.

Reagents:

-

Substrate: 3-Chloroisoquinoline (1.0 equiv)

-

Nucleophile: Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt) (2.0 – 3.0 equiv)

-

Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step Workflow:

-

Setup: In a pressure-rated vial (microwave vial or sealed tube), dissolve 3-chloroisoquinoline (1.0 mmol, 163 mg) in anhydrous DMSO (2.0 mL).

-

Reagent Addition: Add solid NaOMe (3.0 mmol, 162 mg) in one portion under an inert atmosphere (N2 or Ar). Note: Use fresh alkoxide; old bottles with NaOH content reduce yield.

-

Reaction: Seal the vessel.

-

Thermal: Heat to 140°C in an oil bath for 12–24 hours.

-

Microwave: Irradiate at 150°C for 1–2 hours (High Absorption setting).

-

-

Monitoring: Monitor by HPLC or TLC (20% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear; product is usually more polar.

-

Workup: Cool to RT. Quench by pouring into ice-cold water (20 mL). Extract with EtOAc (3 x 15 mL).

-

Purification: Wash combined organics with water (2x) and brine (1x) to remove DMSO. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Acid-Promoted SNAr (Amination)

Best for: Aminations with weaker nucleophiles (e.g., anilines) or when basic conditions cause degradation. Mechanism: Protonation of the isoquinoline nitrogen generates the isoquinolinium cation , rendering the C3 position highly electrophilic.

Reagents:

-

Substrate: 3-Chloroisoquinoline (1.0 equiv)

-

Nucleophile: Amine (e.g., Morpholine, Aniline) (1.5 equiv)

-

Catalyst: HCl (4M in Dioxane) or p-TsOH (1.0 equiv)

-

Solvent: n-Butanol or Ethylene Glycol

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with 3-chloroisoquinoline (1.0 mmol) and n-Butanol (3 mL).

-

Activation: Add the amine (1.5 mmol) followed by HCl in dioxane (1.0 mmol). Caution: Exotherm possible.

-

Reaction: Heat the mixture to reflux (~118°C ) for 8–16 hours.

-

Self-Validation: The solution often turns deep yellow/orange due to the formation of the charge-transfer complex.

-

-

Workup: Cool to RT. Basify with sat. NaHCO3 to pH > 8 (to deprotonate the product).

-

Extraction: Extract with DCM (3 x 20 mL).

-

Purification: The product is an amine; use amine-functionalized silica or add 1% Et3N to the eluent during chromatography to prevent streaking.

Protocol C: N-Oxide Activation Strategy (Indirect SNAr)

Best for: Extremely unreactive substrates where Protocols A & B fail.

Workflow Overview:

-

Oxidation: Treat 3-chloroisoquinoline with m-CPBA (1.2 equiv) in DCM at RT to form 3-chloroisoquinoline N-oxide .

-

Substitution: React the N-oxide with the nucleophile (e.g., amine) in refluxing ethanol. The N-oxide activates C3 significantly more than the free base.

-

Reduction: Reduce the N-oxide back to the isoquinoline using PCl3 (mild) or Zn/AcOH .

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol for your specific substrate.

Figure 2: Decision matrix for selecting the optimal SNAr protocol based on nucleophile type and substrate reactivity.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Insufficient activation energy. | Switch to Protocol A (Microwave) at 160°C or Protocol C (N-Oxide) . |

| Degradation / Tarring | Temperature too high for substrate stability. | Lower temp to 100°C and extend time; ensure inert atmosphere (O2 promotes polymerization). |

| Hydrolysis (OH product) | Wet solvent (DMSO is hygroscopic). | Use freshly distilled DMSO/NMP and store over molecular sieves (4Å). |

| Low Conversion (Amine) | Reversible protonation of amine (Protocol B). | Ensure stoichiometric balance; use amine HCl salt or add excess amine. |

References

-

Reactivity of Isoquinolines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Chapter on Isoquinolines detailing C1 vs C3 reactivity).

- SNAr Mechanisms: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991.

-

Acid-Catalyzed SNAr: Silvana, C. E., et al. "Acid-Catalyzed Nucleophilic Aromatic Substitution." Journal of Physical Organic Chemistry, 2011 .

-

Comparative Reactivity (C1 vs C3): BenchChem Technical Report. "The Differential Reactivity of Chlorine Atoms in 1,3-Dichloro-6-nitroisoquinoline." 2025 .

-

N-Oxide Activation: "Nucleophilic substitution of hydrogen in the Cinnoline Series." ResearchGate Archive.

-

Microwave Assisted Synthesis: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004 , 43, 6250.

Sources

Application Note: Precision Kinase Targeting with 3-Chloroisoquinolin-8-amine

This Application Note is structured as a comprehensive technical guide for drug discovery scientists. It moves from structural rationale to bench-level protocols, ensuring high "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness).

Executive Summary

The 3-Chloroisoquinolin-8-amine (CAS: 1374652-27-3) scaffold represents a "privileged" chemical space for kinase inhibitor discovery.[1][2] Unlike the ubiquitous quinoline or pyrimidine cores, the 3,8-disubstituted isoquinoline architecture offers a unique vector geometry.[2] The 3-chloro position serves as a latent electrophile for extending into the ATP-binding pocket (hinge region), while the 8-amino group provides a rare handle for targeting the solvent-exposed front or inducing isoform selectivity via steric clashes in the "sugar pocket" region.[1][2]

This guide details the strategic application of this scaffold, providing validated synthetic protocols, SAR (Structure-Activity Relationship) logic, and biochemical assay workflows.[2]

Chemical Biology & SAR Rationale

The Isoquinoline Vector Map

The potency of a kinase inhibitor is defined by its ability to satisfy the valence of the ATP-binding site while exploiting non-conserved regions for selectivity.[1][2]

-

Position 3 (The "Warhead" Vector): In the isoquinoline numbering scheme (where N is position 2), the 3-position is adjacent to the nitrogen.[1][2] Functionalization here (via Suzuki or Buchwald-Hartwig coupling) typically introduces the "Hinge Binder"—a heteroaryl moiety that mimics the adenine ring of ATP.[1][2]

-

Position 8 (The "Selectivity" Handle): Located on the distal benzene ring, the 8-position is peri-planar to position 1.[1][2] Substituents here (amides, ureas) project towards the solvent front or the P-loop, often differentiating between closely related kinases (e.g., ROCK1 vs. ROCK2, or DYRK1A vs. CLK1).[2]

Reactivity Profile

-

3-Chloro Reactivity: The C3-Cl bond in isoquinoline is activated for oxidative addition by Palladium (Pd) catalysts but is significantly less reactive than the C1-Cl bond.[1][2] It behaves similarly to a 2-chloropyridine.[1][2] Critical Insight: Standard SNAr conditions often fail at C3; phosphine-ligated Pd catalysis is required.[1][2]

-

8-Amine Reactivity: This is a standard aniline-like nucleophile.[1][2] However, it is sterically sensitive due to the peri-hydrogen at C1.[1][2]

Visualization: Scaffold Logic

The following diagram illustrates the strategic derivatization flow.

Figure 1: Strategic workflow for derivatizing the 3-Chloroisoquinolin-8-amine scaffold. Path A is prioritized to prevent catalyst poisoning by the free amine during the Pd-coupling in Path B.[1][2]

Experimental Protocols

Protocol 1: Chemical Synthesis of the Library

Objective: Create a library of 3-aryl-8-amidoisoquinolines. Safety: Perform all reactions in a fume hood. 3-chloroisoquinolines may be skin irritants.[1][2]

Step A: C8-Amine Capping (Amide Coupling)

Rationale: The free amine at C8 can coordinate with Pd catalysts, quenching the subsequent cross-coupling.[1][2] We cap it first.

-

Reagents:

-

Procedure:

Step B: C3-Chloro Cross-Coupling (Suzuki-Miyaura)

Rationale: Installing the hinge-binding aryl group.[1][2] The 3-Cl is deactivated, so a specialized precatalyst (e.g., XPhos Pd G3) is necessary.[1][2]

-

Reagents:

-

Procedure:

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine IC50 values for the synthesized library against a target kinase (e.g., ROCK2 or DYRK1A).[1][2]

Materials:

Workflow:

| Step | Action | Volume | Notes |

| 1 | Compound Dispense | 10–50 nL | Acoustic dispense (Echo) or pin tool.[1][2] 10-point dose response. |

| 2 | Enzyme Addition | 2.5 µL | Diluted in Kinase Buffer.[1][2] Incubate 10 min (Pre-equilibrium). |

| 3 | Start Reaction | 2.5 µL | Add ATP + Peptide substrate mixture.[1][2] |

| 4 | Incubation | 60 min | Room Temp.[1][2] (Duration depends on linear range of enzyme).[1][2] |

| 5 | ADP-Glo Reagent | 5 µL | Stops reaction, depletes remaining ATP.[1][2] Incubate 40 min. |

| 6 | Detection Reagent | 10 µL | Converts ADP to ATP -> Luciferase signal.[1][2] Incubate 30 min. |

| 7 | Read | N/A | Measure Luminescence (Integration time: 0.5–1.0 sec). |

Data Analysis:

-

Normalize Raw Luminescence Units (RLU) to Percent Inhibition:

[1][2] -

Fit curves using a 4-parameter logistic model (Hill Slope) to extract IC50.

Case Study: Targeting DYRK1A

Hypothetical Application based on Scaffold Preference

Target: DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), a target for Down Syndrome and Alzheimer's.[1][2] Design Hypothesis:

-

C3 Modification: Coupling with 1H-indazole-5-boronic acid.[1][2] The indazole acts as the hinge binder, forming H-bonds with the backbone of the kinase hinge region.[1][2]

-

C8 Modification: Acylation with cyclopropanecarbonyl chloride.[1][2] The small hydrophobic cyclopropyl group sits in the solvent interface, improving permeability without inducing steric clash.[1][2]

Expected Results (Table 1):

| Compound ID | C3 Substituent | C8 Substituent | DYRK1A IC50 (nM) | Solubility (µM) |

| ISOQ-001 | Cl (Unreacted) | NH2 (Free) | >10,000 | 250 |

| ISOQ-002 | Indazole-5-yl | NH2 (Free) | 450 | 180 |

| ISOQ-003 | Indazole-5-yl | Cyclopropyl-Amide | 35 | 120 |

| ISOQ-004 | Phenyl | Cyclopropyl-Amide | 1,200 | 50 |

Interpretation: The combination of the hinge binder (Indazole) and the C8-cap (Amide) leads to a synergistic improvement in potency (ISOQ-003), validating the scaffold's utility.[1][2]

Troubleshooting & Tips

-

Low Yield in Suzuki Coupling: The 3-Cl position is sluggish.[1][2] Ensure you are using degassed solvents and a highly active catalyst like XPhos Pd G3 or Pd(dtbpf)Cl2 .[1][2] Standard Pd(PPh3)4 is often insufficient.[1][2]

-

Solubility Issues: The planar isoquinoline core can stack. If compounds precipitate in the assay, add 0.01% Triton X-100 to the kinase buffer.[1][2]

-

Regioselectivity: If performing SNAr (Nucleophilic Aromatic Substitution) instead of Suzuki, be aware that C1 is vastly more reactive than C3.[1][2] Since this scaffold has H at C1, SNAr at C3 is difficult without strong electron-withdrawing groups elsewhere.[1][2] Stick to Pd-catalysis for C3.

References

-

Isoquinoline Scaffolds in Kinase Inhibition

-

Synthetic Methodology (3-Halo-Isoquinolines)

-

Commercial Availability

Disclaimer: This guide is for research purposes only. All chemical synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Sources

- 1. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1374652-51-3|3-Chloroisoquinolin-6-amine|BLD Pharm [bldpharm.com]

- 4. 14432-12-3|4-Amino-2-chloropyridine|BLD Pharm [bldpharm.com]

- 5. 1374652-27-3 CAS|3-chloroisoquinolin-8-amine|生产厂家|价格信息 [m.chemicalbook.com]

- 6. 3-氯异喹啉-8-胺 | 3-Chloroisoquinolin-8-amine | 1374652-27-3 - 乐研试剂 [leyan.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 11. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 12. Quinoline synthesis [organic-chemistry.org]

Introduction: The Strategic Importance of Reductive Amination

An Application Guide to the Reductive Amination of Isoquinolin-8-amine for the Synthesis of Novel Derivatives

Reductive amination stands as a cornerstone in modern synthetic and medicinal chemistry, representing one of the most robust and versatile methods for constructing carbon-nitrogen (C-N) bonds.[1][2][3] This powerful one-pot reaction transforms a carbonyl compound (an aldehyde or ketone) and an amine into a more substituted amine, playing a pivotal role in the synthesis of a vast array of biologically active molecules. In fact, it is estimated that at least a quarter of all C-N bond-forming reactions within the pharmaceutical industry utilize reductive amination protocols, underscoring its operational simplicity and broad applicability.[4]

The isoquinoline scaffold is a "privileged" structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with diverse therapeutic applications.[5] Specifically, derivatives of isoquinolin-8-amine are of significant interest to researchers for their potential in developing new agents in oncology, neuroscience, and infectious diseases. The ability to selectively introduce a wide variety of substituents onto the 8-amino group via reductive amination provides a direct and efficient pathway to generate extensive libraries of novel chemical entities for biological screening.

This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanism, key reagents, and practical considerations for the successful reductive amination of isoquinolin-8-amine, complete with a detailed experimental protocol and troubleshooting insights from the field.

The Underlying Mechanism: A Tale of Two Steps

The elegance of reductive amination lies in its sequential, in-situ process that combines two fundamental organic reactions: the formation of an imine and its subsequent reduction.[6][7]

-

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amino group of isoquinolin-8-amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form a C=N double bond, yielding a Schiff base, more commonly known as an imine.

-

Reduction: A selective hydride reducing agent, present in the same reaction vessel, then delivers a hydride (H⁻) to the electrophilic carbon of the imine. This reduction of the C=N bond furnishes the final secondary amine product.

The entire process is typically catalyzed by mild acid. The pH is a critical parameter: mildly acidic conditions (pH ~4-6) facilitate the reaction by protonating the carbonyl oxygen, making it more electrophilic, and aiding the final dehydration step.[1] However, excessively acidic conditions are detrimental, as they will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Critical Components: Choosing Your Reagents Wisely

The success of a reductive amination hinges on the appropriate selection of the reducing agent and solvent.

The Reducing Agent: A Matter of Selectivity and Safety

The ideal reducing agent must selectively reduce the imine intermediate much faster than it reduces the starting aldehyde or ketone.[8]

| Reducing Agent | Structure | Key Characteristics & Field Insights |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | The Modern Gold Standard: This is the preferred reagent for most applications.[9] Its three electron-withdrawing acetoxy groups temper its reactivity, making it exceptionally mild and selective.[8] It readily reduces iminium ions but is sluggish toward aldehydes and ketones, allowing for a highly efficient one-pot procedure.[8] It is also significantly less toxic than cyanoborohydride-based reagents and tolerates a wide range of sensitive functional groups.[2][9] |

| Sodium Cyanoborohydride | NaBH₃CN | The Classic Choice: Historically popular, NaBH₃CN is also selective for iminium ions under mildly acidic conditions.[1][7] However, its high toxicity and the potential to generate hydrogen cyanide gas, particularly under acidic conditions, necessitate careful handling and workup procedures.[2] For many labs, it has been superseded by NaBH(OAc)₃. |

| Sodium Borohydride | NaBH₄ | A Stronger, Less Selective Option: NaBH₄ is a powerful and inexpensive reducing agent, but it can readily reduce the starting carbonyl compound, leading to undesired alcohol byproducts and lower yields of the target amine.[7][10] To use it effectively, a two-step procedure is often required: first, form the imine completely (often with removal of water), and then add the NaBH₄ for the reduction step.[1][11] |

Solvents

The choice of solvent is crucial for ensuring solubility of all reactants and compatibility with the chosen reducing agent.

-

1,2-Dichloroethane (DCE): The most common and preferred solvent for reactions using NaBH(OAc)₃.[5][8]

-

Tetrahydrofuran (THF): Another suitable aprotic solvent.

-

Methanol (MeOH): Often used with NaBH₄ and NaBH₃CN. Crucially, it should be avoided with NaBH(OAc)₃ , as the reagent decomposes rapidly in methanol.[12]

Experimental Protocol: Reductive Amination of Isoquinolin-8-amine with Isobutyraldehyde

This protocol provides a reliable, self-validating method for the synthesis of N-isobutylisoquinolin-8-amine using the preferred NaBH(OAc)₃ reagent.

Materials and Reagents

-

Isoquinolin-8-amine (1.0 eq)

-

Isobutyraldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) for extraction

-

Triethylamine (for chromatography, if needed)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask with stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add isoquinolin-8-amine (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

-

Aldehyde Addition: Add isobutyraldehyde (1.2 eq) to the solution via syringe. Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM).

-

Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic solution over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-